[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate
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Overview
Description
DNA31 is a potent RNA polymerase inhibitor, primarily used in scientific research. It has a molecular formula of C48H58N4O13 and a molecular weight of 898.99 g/mol . This compound is known for its ability to inhibit RNA synthesis, making it a valuable tool in various biological and chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNA31 involves multiple steps, including the formation of complex organic structures.
Industrial Production Methods
Industrial production of DNA31 is typically carried out in specialized facilities equipped to handle complex organic synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in small batches due to its specialized applications .
Chemical Reactions Analysis
Types of Reactions
DNA31 undergoes several types of chemical reactions, including:
Oxidation: DNA31 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in DNA31, altering its chemical properties.
Substitution: DNA31 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of DNA31 with different chemical properties .
Scientific Research Applications
DNA31 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study RNA polymerase inhibition and its effects on various biochemical pathways.
Biology: Employed in research involving gene expression and regulation, as well as in studies of RNA synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting diseases involving abnormal RNA synthesis.
Mechanism of Action
DNA31 exerts its effects by inhibiting RNA polymerase, an enzyme crucial for RNA synthesis. By binding to the RNA polymerase enzyme, DNA31 prevents the elongation of RNA chains, effectively halting RNA synthesis. This inhibition disrupts various cellular processes that depend on RNA, making DNA31 a powerful tool for studying gene expression and regulation .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: Another RNA polymerase inhibitor, commonly used as an antibiotic.
Actinomycin D: Inhibits RNA synthesis by binding to DNA and preventing the movement of RNA polymerase.
α-Amanitin: A potent inhibitor of RNA polymerase II, used in research to study transcription.
Uniqueness of DNA31
DNA31 is unique in its specific inhibition of RNA polymerase, making it a valuable tool for studying RNA synthesis and its regulation. Unlike other inhibitors, DNA31 has a distinct chemical structure that allows for targeted inhibition, providing researchers with a precise tool for their studies .
Properties
Molecular Formula |
C48H58N4O13 |
---|---|
Molecular Weight |
899.0 g/mol |
IUPAC Name |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C48H58N4O13/c1-21-11-10-12-22(2)47(60)51-38-42(58)34-33(37-45(38)64-32-20-29(19-30(54)36(32)50-37)52-16-13-28(49)14-17-52)35-44(26(6)41(34)57)65-48(8,46(35)59)62-18-15-31(61-9)23(3)43(63-27(7)53)25(5)40(56)24(4)39(21)55/h10-12,15,18-21,23-25,28,31,39-40,43,55-57,59H,13-14,16-17,49H2,1-9H3,(H,51,60)/b11-10+,18-15-,22-12+/t21-,23+,24+,25+,31-,39-,40+,43+,48-/m0/s1 |
InChI Key |
CSVODQIZSSFFGA-HXHYCRMMSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N)O3)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N)O3)C |
Origin of Product |
United States |
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